
1,1'-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) is a unique organosilicon compound characterized by its ethyne-bridged bis-silane structure
Vorbereitungsmethoden
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) typically involves the reaction of chlorodimethylsilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the ethyne-bridged bis-silane structure. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form silyl hydrides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as silicon-based polymers and ceramics, which have applications in electronics and aerospace industries.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds, which are valuable in medicinal chemistry and drug development.
Biology and Medicine: The compound’s derivatives are explored for their potential use as bioactive agents, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized silanes and silicones.
Wirkmechanismus
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds and the ethyne bridge. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new carbon-silicon bonds.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but lacks the ethyne bridge, resulting in different reactivity and applications.
1,1’-[1,2-Ethanediylbis(oxy)]bis(2,4,6-tribromobenzene): This compound contains an ethane bridge and bromine substituents, leading to distinct chemical properties and uses.
1,2-Bis(dichlorophosphino)ethane: This compound features phosphorus atoms instead of silicon, which significantly alters its reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) lies in its ethyne-bridged bis-silane structure, which imparts unique chemical properties and versatility in various applications.
Eigenschaften
CAS-Nummer |
89571-49-3 |
|---|---|
Molekularformel |
C10H24Cl2Si4 |
Molekulargewicht |
327.54 g/mol |
IUPAC-Name |
chloro-[2-[[chloro(dimethyl)silyl]-dimethylsilyl]ethynyl-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Cl2Si4/c1-13(2,15(5,6)11)9-10-14(3,4)16(7,8)12/h1-8H3 |
InChI-Schlüssel |
CJGGOMJBAIHAED-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#C[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


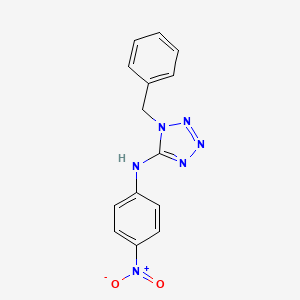
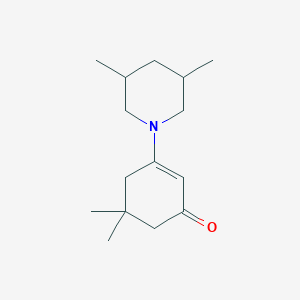
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)
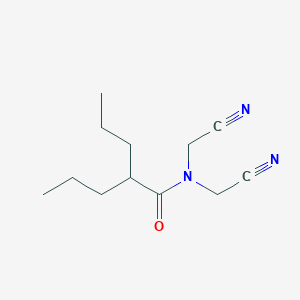
![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
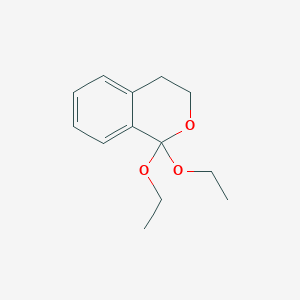

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
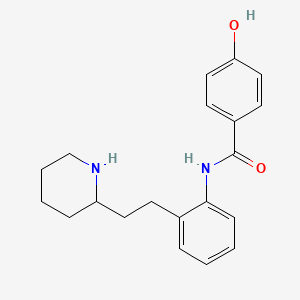
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
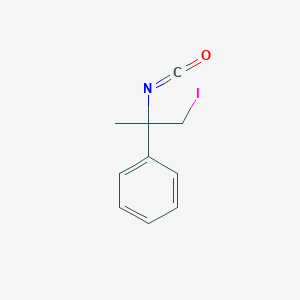
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
